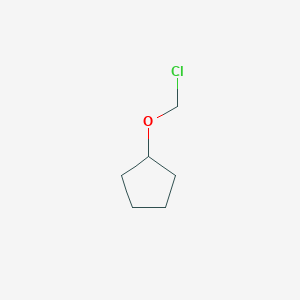

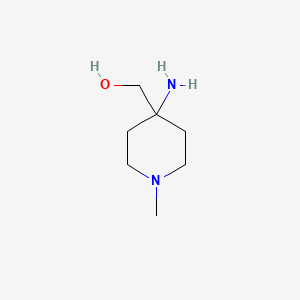

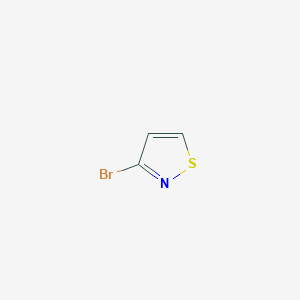

![molecular formula C7H7N3O B1283553 4-Amino-1H-benzo[d]imidazol-2(3H)-one CAS No. 75370-65-9](/img/structure/B1283553.png)

4-Amino-1H-benzo[d]imidazol-2(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Amino-1H-benzo[d]imidazol-2(3H)-one involves various methods, including cyclization reactions. Researchers have reported several synthetic routes, such as condensation reactions between appropriate precursors or cyclization of substituted benzimidazoles. Detailed experimental procedures and optimization studies are available in the literature .

Molecular Structure Analysis

The molecular structure of 4-Amino-1H-benzo[d]imidazol-2(3H)-one comprises a benzimidazole core with an amino group at position 4. The imidazolone ring contributes to its unique properties. Crystallographic studies have provided insights into its three-dimensional arrangement, bond angles, and intermolecular interactions .

Chemical Reactions Analysis

The compound participates in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions lead to the formation of derivatives with altered functional groups. Researchers have explored its reactivity patterns and identified key intermediates in synthetic pathways .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Amino-1H-benzo[d]imidazol-2(3H)-one: serves as a key intermediate in the synthesis of various organic compounds. Its imidazole ring is a crucial scaffold in the construction of more complex molecules. Recent advances in the synthesis of substituted imidazoles have highlighted the importance of such compounds in everyday applications, emphasizing the bonds constructed during the formation of the imidazole .

Medicinal Chemistry

The benzimidazole nucleus is a significant pharmacophore in drug discovery. It acts as a bioisostere of naturally occurring nucleotides, allowing it to interact with proteins and enzymes effectively. This interaction makes it an essential scaffold in medicinal chemistry, where it’s used to create compounds with a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, and anti-inflammatory effects .

Enzyme Inhibition

Compounds containing the benzimidazole nucleus, such as 4-Amino-1H-benzo[d]imidazol-2(3H)-one , have been utilized in the discovery of enzyme inhibitors. For instance, they have been used to develop potent inhibitors for enzymes like Syk (spleen tyrosine kinase), which are crucial in the signaling pathways of immune cells .

Antiproliferative Agents

The structural motif of benzimidazole is also explored for its antiproliferative properties against various cancer cell lines. Derivatives of 4-Amino-1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, such as prostate, lung, and cervical cancer cells .

Wirkmechanismus

Target of Action

The compound 4-Amino-1H-benzo[d]imidazol-2(3H)-one, also known as 4-amino-1,3-dihydrobenzimidazol-2-one, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the Syk enzyme, which plays a key role in the B cell receptor signaling pathway .

Biochemical Pathways

For instance, inhibition of the Syk enzyme could affect the B cell receptor signaling pathway .

Pharmacokinetics

The drug-likeness properties of benzimidazole derivatives suggest that they could have good bioavailability .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects . Some benzimidazole derivatives have also been found to inhibit microtubule assembly formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUSTVNWMJXDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567057 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

75370-65-9 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

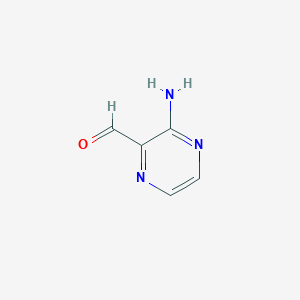

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)